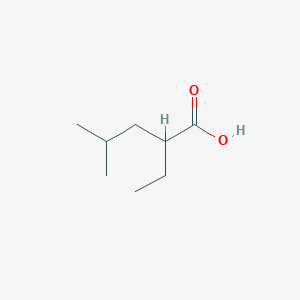

2-Ethyl-4-methylpentanoic acid

描述

Nomenclature and Structural Representations of 2-Ethyl-4-methylpentanoic Acid

A clear and unambiguous system of naming and representing chemical compounds is paramount for effective scientific communication. This section details the standardized nomenclature and various structural descriptors for this compound.

IUPAC Naming Conventions and Common Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. According to IUPAC nomenclature, the compound is named This compound . nih.govsigmaaldrich.com This name is derived by identifying the longest carbon chain containing the carboxyl group (a pentanoic acid), and then numbering the substituents (an ethyl group at position 2 and a methyl group at position 4) accordingly.

Beyond its systematic name, the compound is also known by several synonyms, which have appeared in various chemical literature and databases. These include:

2-Ethyl-4-methylvaleric acid guidechem.comontosight.ai

Pentanoic acid, 2-ethyl-4-methyl- nih.govguidechem.com

Isobutylbutyric acid nih.govguidechem.com

Molecular Formula and Structural Isomers

The molecular formula for this compound is C8H16O2 . nih.govguidechem.comuni.lubiosynth.comlookchem.comchemscene.com This formula indicates that each molecule of the compound contains eight carbon atoms, sixteen hydrogen atoms, and two oxygen atoms.

Structural isomers are molecules that have the same molecular formula but different structural arrangements of atoms. As an octanoic acid derivative, this compound has several structural isomers. Some examples of isomeric carboxylic acids include:

Octanoic acid

2-Ethylhexanoic acid

3-Methylheptanoic acid

2,2-Dimethylhexanoic acid

SMILES and InChI Descriptors

To facilitate the use of chemical information in computational chemistry and database management, several line notation systems have been developed. The Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier (InChI) are two of the most widely used.

For this compound, these descriptors are:

SMILES: CCC(CC(C)C)C(=O)O nih.govuni.lubiosynth.comchemscene.com

InChI: 1S/C8H16O2/c1-4-7(8(9)10)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,9,10) nih.govsigmaaldrich.comuni.lu

These descriptors provide a unique and machine-readable representation of the molecule's structure.

Historical Context and Significant Early Research Contributions on Branched-Chain Carboxylic Acids

The study of carboxylic acids has a long history, with early chemists often isolating them from natural sources. longdom.org The development of systematic nomenclature by organizations like IUPAC was a crucial step in organizing the expanding field of organic chemistry. longdom.org

Research into branched-chain carboxylic acids, a subgroup to which this compound belongs, gained momentum with the understanding of their roles in metabolism. Branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine are essential nutrients, and their catabolism produces branched-chain α-keto acids and subsequently branched-chain carboxylic acids. nih.govnih.gov Early feeding and labeling experiments, for instance, demonstrated the conversion of BCAAs into branched-chain acyl esters in fruits, suggesting the intermediary role of branched-chain carboxylic acids. frontiersin.org

Significance of this compound in Contemporary Chemical Science

While specific research on this compound is not as extensive as for some other carboxylic acids, its identity as a branched-chain fatty acid places it within a class of molecules with recognized biological and chemical importance. ontosight.ai For instance, branched-chain fatty acids are known components of the venom of certain insects, where they can act as chemical defense mechanisms. ontosight.ai They are also found in some plants and have been investigated for potential therapeutic properties. ontosight.ai

In the broader context of chemical synthesis, carboxylic acids are versatile intermediates used in the production of polymers, pharmaceuticals, solvents, and food additives. wikipedia.org The specific structure of this compound, with its defined branching, makes it a potentially useful building block for creating more complex molecules with specific stereochemistry and functionality. Its ester, ethyl 4-methylpentanoate, is recognized as a flavoring agent. nih.gov

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive and scientifically accurate overview of this compound, focusing exclusively on its chemical and scientific properties. The objective is to present a detailed account of its nomenclature, structural features, and its place within the broader context of branched-chain carboxylic acid research. The information is structured to be a valuable resource for researchers, educators, and students in the chemical sciences.

Structure

3D Structure

属性

IUPAC Name |

2-ethyl-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-7(8(9)10)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCNGAJYWUIFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40881254 | |

| Record name | Pentanoic acid, 2-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-81-6 | |

| Record name | 2-Ethyl-4-methylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valeric acid, 2-ethyl-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 2-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Ethyl 4 Methylpentanoic Acid

Regio- and Stereoselective Synthesis of 2-Ethyl-4-methylpentanoic Acid

Achieving high levels of regio- and stereocontrol is paramount in the synthesis of single-enantiomer this compound. The proximity of the ethyl and isobutyl groups to the carboxylic acid functionality presents unique synthetic challenges that can be addressed through modern asymmetric techniques.

Asymmetric Synthesis Approaches

The chiral pool approach leverages naturally occurring enantiopure compounds as starting materials. L-leucine and D-leucine, possessing a similar isobutyl moiety to that in the target molecule, are ideal candidates. A general strategy involves the modification of the amino acid backbone while retaining the original stereocenter.

A plausible synthetic route could begin with the diazotization of the amino group of a leucine (B10760876) ester to generate an α-hydroxy ester, with retention of configuration. The hydroxyl group can then be transformed into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with an ethyl organocuprate would proceed with inversion of configuration, establishing the desired stereochemistry at the α-carbon. Finally, hydrolysis of the ester would yield the target this compound. The choice of L-leucine or D-leucine would determine the final enantiomer of the product.

Table 1: Representative Chiral Pool Synthesis Strategy

| Step | Reagent/Condition | Intermediate/Product | Expected Outcome |

|---|---|---|---|

| 1 | L-leucine methyl ester, NaNO₂, HCl | (S)-Methyl 2-hydroxy-4-methylpentanoate (B1259815) | Formation of α-hydroxy ester |

| 2 | TsCl, Pyridine | (S)-Methyl 2-(tosyloxy)-4-methylpentanoate | Activation of hydroxyl group |

| 3 | (CH₃CH₂)₂CuLi, THF | (R)-Methyl 2-ethyl-4-methylpentanoate | Sₙ2 displacement with inversion |

Organocatalysis offers a metal-free alternative for asymmetric transformations. For the synthesis of this compound, an organocatalytic approach could involve the asymmetric α-functionalization of a 4-methylpentanoic acid derivative.

Transition metal-catalyzed reactions, particularly those involving palladium, have become powerful tools for enantioselective C-H functionalization. nih.gov This approach allows for the direct introduction of functionality at a specific C-H bond, offering a highly atom-economical route.

In the context of this compound synthesis, a palladium-catalyzed enantioselective C-H bromination at the α-position of a 4-methylpentanoic acid derivative could be envisioned. This would require a suitable chiral ligand to control the stereochemistry of the C-H activation and subsequent halogenation step. Following the enantioselective bromination, the resulting α-bromo acid derivative could be subjected to a cross-coupling reaction, such as a Suzuki or Negishi coupling, with an ethyl-containing organometallic reagent to install the ethyl group. The development of effective chiral ligands is a key challenge in this area.

Enzymes offer unparalleled stereoselectivity in organic synthesis. Lipases, in particular, are widely used for the kinetic resolution of racemic mixtures. For this compound, a lipase-catalyzed kinetic resolution of a racemic ester of the acid could be employed. nih.govunits.it In this process, the lipase (B570770) would selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. Separation of the resulting acid and the unreacted ester would provide access to both enantiomers of this compound.

Alternatively, enzymatic aldol (B89426) reactions could be used to construct the carbon skeleton of a precursor molecule with high stereocontrol. nih.govchemrxiv.org For example, an engineered aldolase (B8822740) could catalyze the condensation of isovaleraldehyde (B47997) with a two-carbon donor to form a chiral β-hydroxy aldehyde, which could then be further elaborated to the target acid.

Table 2: Representative Lipase-Catalyzed Kinetic Resolution

| Substrate | Enzyme | Reaction | Product 1 (ee) | Product 2 (ee) |

|---|

A straightforward and common method for the synthesis of carboxylic acids is the oxidation of the corresponding aldehyde. lookchem.com In this case, this compound can be readily prepared by the oxidation of 2-Ethyl-4-methylpentanal. nih.govchemspider.com A variety of oxidizing agents can be employed for this transformation, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) to milder and more selective reagents such as sodium chlorite (B76162) (NaClO₂) or pyridinium (B92312) chlorochromate (PCC) under specific conditions. The choice of oxidant depends on the presence of other functional groups in the molecule and the desired reaction conditions. For a simple substrate like 2-Ethyl-4-methylpentanal, milder conditions are generally preferred to avoid side reactions.

Table 3: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions | Yield | Notes |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, aqueous | Good to Excellent | Strong oxidant, can cleave other functional groups. |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acidic, acetone | High | Can be harsh for sensitive substrates. |

| Sodium Chlorite (NaClO₂) | Buffered, aqueous | High | Selective for aldehydes, generally mild. |

Resolution of Racemic this compound

The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in the synthesis of optically active compounds. For this compound, several methodologies can be employed to isolate its individual (R)- and (S)-enantiomers.

A classical and widely utilized method for the resolution of racemic carboxylic acids is the formation of diastereomeric salts with an enantiomerically pure chiral base. libretexts.orgwikipedia.orglibretexts.org This technique leverages the principle that diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgchemconnections.org

The process involves reacting the racemic this compound with a single enantiomer of a chiral amine. This reaction yields a mixture of two diastereomeric salts: ((R)-acid•(chiral amine)) and ((S)-acid•(chiral amine)). Due to their distinct solubilities, one diastereomer will preferentially crystallize from a suitable solvent. After separation of the crystals, the chiral amine can be removed by treatment with an acid, yielding the enantiomerically enriched this compound. The other enantiomer can be recovered from the mother liquor.

Commonly used chiral resolving agents for this purpose include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. libretexts.orgwikipedia.org The selection of the appropriate chiral amine and solvent system is crucial for achieving efficient separation and high enantiomeric purity.

Table 1: Common Chiral Amines for Resolution of Carboxylic Acids

| Chiral Amine | Type |

| (R)-(+)-1-Phenylethylamine | Synthetic |

| (S)-(-)-1-Phenylethylamine | Synthetic |

| Brucine | Natural Alkaloid |

| Strychnine | Natural Alkaloid |

| Quinine | Natural Alkaloid |

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative for the separation of enantiomers. Lipases are particularly versatile biocatalysts for this purpose, and Candida antarctica Lipase B (CALB) is one of the most robust and widely used enzymes in organic synthesis. rsc.orgmdpi.com

Kinetic resolution relies on the differential rate of reaction of the two enantiomers with a particular enzyme. In the case of racemic this compound, CALB can be used to selectively catalyze the esterification of one enantiomer with an alcohol. This results in a mixture of one enantiomer as an ester and the unreacted enantiomer of the carboxylic acid. These two compounds, having different functional groups, can then be easily separated by conventional methods such as extraction or chromatography.

While specific studies on the enzymatic resolution of this compound are not extensively detailed, the high enantioselectivity of CALB towards a broad range of carboxylic acids and alcohols suggests its potential applicability. mdpi.com The efficiency of the resolution is influenced by factors such as the choice of alcohol, solvent, temperature, and water activity. nih.gov

Chiral column chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful analytical and preparative technique for the direct separation of enantiomers. researchgate.netphenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and, consequently, their separation. csfarmacie.cz

A variety of CSPs are commercially available, with polysaccharide-based columns, such as those derived from cellulose (B213188) and amylose (B160209), being among the most versatile and widely used. nih.gov For the separation of the enantiomers of this compound, a suitable CSP would be selected based on the structure of the analyte. The choice of mobile phase, typically a mixture of organic solvents, is optimized to achieve the best resolution. researchgate.net While direct HPLC separation can be highly effective, it is often used for analytical purposes or for small-scale preparative separations due to the cost of the chiral columns and solvents.

Table 2: Common Types of Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Chiral Selector |

| Polysaccharide-based | Cellulose or amylose derivatives |

| Pirkle-type | π-acidic or π-basic aromatic rings |

| Protein-based | Immobilized proteins (e.g., cellulase) |

| Cyclodextrin-based | α-, β-, or γ-cyclodextrin derivatives |

Derivatization and Functionalization Reactions of this compound

Once the desired enantiomer of this compound is obtained, it can be further modified through a variety of chemical reactions at the carboxylic acid group to synthesize other valuable compounds.

Esterification is a fundamental reaction of carboxylic acids. This compound can be converted to its corresponding esters by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. For instance, the reaction with ethanol (B145695) would yield ethyl 2-ethyl-4-methylpentanoate. The synthesis of this compound can also be achieved through the hydrolysis of its corresponding ester, such as ethyl 2-ethyl-4-methylpentanoate. smolecule.com

The general reaction for the formation of an ethyl ester is as follows:

This compound + Ethanol ⇌ Ethyl 2-ethyl-4-methylpentanoate + Water

This reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water as it is formed.

The carboxylic acid group of this compound can be readily converted into a variety of other functional groups. One of the most important transformations is the formation of amides, which are prevalent in many biologically active molecules. Amides are typically synthesized by reacting the carboxylic acid with an amine. organic-chemistry.org This reaction usually requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent.

The general reaction for amide formation is:

This compound + Amine → N-substituted-2-ethyl-4-methylpentanamide + Water

A wide range of primary and secondary amines can be used to generate a diverse library of amides. Other derivatives of this compound can also be synthesized, including acid anhydrides, acyl halides, and the reduction of the carboxylic acid to the corresponding primary alcohol, 2-ethyl-4-methylpentan-1-ol.

Reactions Involving the α-Carbon and Branching Points

The chemical reactivity of this compound is largely centered around its carboxylic acid functionality and the adjacent α-carbon. Advanced synthetic methodologies have been developed to precisely control the introduction of new substituents at this position, often with a high degree of stereoselectivity. Additionally, the branching point at the C4 position presents a unique challenge and opportunity for selective functionalization.

A cornerstone of α-carbon functionalization is the generation of an enolate, a potent nucleophile, by deprotonation of the α-hydrogen. fiveable.melibretexts.org For carboxylic acids, this typically involves the use of strong, non-nucleophilic bases to form a dianion, with the first equivalent neutralizing the acidic carboxylic proton and the second abstracting the α-proton. Lithium diisopropylamide (LDA) is a commonly employed base for this purpose, effectively generating the enolate for subsequent reactions. libretexts.orgacs.org

The most prevalent transformation involving the α-carbon is alkylation, which proceeds via an S\textsubscript{N}2 mechanism. fiveable.melibretexts.org This reaction is sensitive to the steric hindrance of both the enolate and the alkylating agent. For the synthesis of this compound, the enolate of 4-methylpentanoic acid can be alkylated with an ethyl halide. lookchem.com

To achieve stereocontrol at the α-carbon, chiral auxiliaries are frequently employed. Evans oxazolidinones are a prominent class of such auxiliaries, which can be acylated with the desired carboxylic acid chloride. wikipedia.orgsantiago-lab.comnih.gov The chiral auxiliary then directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity in the alkylation step. wikipedia.orgsantiago-lab.com Subsequent cleavage of the auxiliary yields the enantiomerically enriched α-substituted carboxylic acid. santiago-lab.com

The table below summarizes the key steps and expected outcomes in the diastereoselective synthesis of an α-alkylated carboxylic acid using an Evans auxiliary, a methodology directly applicable to the synthesis of chiral this compound.

| Step | Reagents and Conditions | Intermediate/Product | Key Transformation | Diastereomeric Ratio (d.r.) |

| 1. Acylation | 4-methylpentanoyl chloride, Evans auxiliary, base | N-acyloxazolidinone | Formation of the chiral imide | N/A |

| 2. Enolate Formation | LDA, THF, -78 °C | Lithium (Z)-enolate | Deprotonation of the α-hydrogen | N/A |

| 3. Alkylation | Ethyl iodide (EtI) | Alkylated N-acyloxazolidinone | Diastereoselective C-C bond formation | >95:5 (typical) |

| 4. Auxiliary Cleavage | LiOH, H₂O₂ | (R)- or (S)-2-Ethyl-4-methylpentanoic acid | Hydrolysis of the imide | Enantiomerically enriched |

Functionalization of the branching points, such as the tertiary C-H bond at the C4 position, is more challenging due to the inherent inertness of C(sp³)–H bonds. However, modern advancements in C–H activation catalysis offer promising avenues. acs.org Directed C–H activation, where a functional group on the molecule guides a transition metal catalyst to a specific C–H bond, is a powerful strategy. acs.orgmpg.de The carboxylic acid group in this compound can act as a directing group, facilitating the metalation and subsequent functionalization of the γ-C–H bond at the C4 position. mpg.de This approach can be used to introduce new carbon-carbon or carbon-heteroatom bonds at this branching point.

Mechanistic Investigations of Synthetic Pathways

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The synthesis of this compound via enolate alkylation involves several key mechanistic steps.

The formation of the enolate using a strong base like LDA is a critical step. LDA, being a bulky base, selectively deprotonates the less sterically hindered α-hydrogen. acs.org The resulting lithium enolate of a carboxylic acid derivative exists in equilibrium between different aggregated and solvated states, which can influence its reactivity. uwindsor.ca For acyloxazolidinones, the formation of a Z-enolate is generally favored, where the substituent on the α-carbon and the oxygen of the enolate are on the same side of the double bond. This stereochemistry is crucial for the high diastereoselectivity observed in subsequent alkylation reactions when using Evans auxiliaries. santiago-lab.com

The alkylation of the enolate with an alkyl halide is a classic S\textsubscript{N}2 reaction. fiveable.melibretexts.org The enolate acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. The stereochemical outcome of this step, when a chiral auxiliary is used, is dictated by the steric hindrance imposed by the auxiliary, which blocks one face of the enolate from the approaching electrophile. wikipedia.orgsantiago-lab.com

Another important synthetic route to α-branched carboxylic acids is the malonic ester synthesis. pressbooks.publibretexts.org This method involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation. The mechanism of the final decarboxylation step is noteworthy. It proceeds through a cyclic, six-membered transition state where the carboxylic acid proton is transferred to the β-carbonyl oxygen, leading to the formation of an enol and the release of carbon dioxide. pressbooks.pub The enol then tautomerizes to the final carboxylic acid product. pressbooks.pub

The following table outlines the mechanistic steps for the synthesis of this compound via the malonic ester pathway.

| Step | Reactants | Mechanism | Intermediate/Product |

| 1. Enolate Formation | Diethyl malonate, Sodium ethoxide | Acid-base reaction | Malonic ester enolate |

| 2. First Alkylation | Malonic ester enolate, Isobutyl bromide | S\textsubscript{N}2 reaction | Diethyl isobutylmalonate |

| 3. Second Alkylation | Diethyl isobutylmalonate, Sodium ethoxide, Ethyl iodide | S\textsubscript{N}2 reaction | Diethyl ethylisobutylmalonate |

| 4. Hydrolysis | Diethyl ethylisobutylmalonate, NaOH, then H₃O⁺ | Saponification | Ethylisobutylmalonic acid |

| 5. Decarboxylation | Ethylisobutylmalonic acid, Heat | Pericyclic reaction | Enol of this compound |

| 6. Tautomerization | Enol of this compound | Keto-enol tautomerism | This compound |

Stereochemical Research and Chiral Recognition of 2 Ethyl 4 Methylpentanoic Acid

Enantiomeric Purity and Chiral Resolution Techniques

There is a conspicuous absence of published research detailing the enantiomeric purity of 2-Ethyl-4-methylpentanoic acid as it is synthesized or commercially available. Consequently, no specific chiral resolution techniques, such as diastereomeric crystallization, enzymatic resolution, or chiral chromatography methods, have been documented for the separation of its (R)- and (S)-enantiomers. While general methods for the resolution of carboxylic acids are well-established, their specific application to and efficacy for this compound have not been reported.

Impact of Stereoisomerism on Biological Activity

The fundamental principle of stereochemistry in pharmacology dictates that enantiomers of a chiral compound can exhibit significantly different biological activities. However, for this compound, this remains a matter of speculation rather than established fact.

Differential Biological Activities of Enantiomers versus Racemic Mixtures

There are no comparative studies in the accessible scientific literature that investigate the biological or pharmacological activities of the individual enantiomers of this compound in contrast to its racemic mixture. Therefore, it is not currently possible to ascertain whether one enantiomer is more active, less active, or exhibits a different type of activity compared to the other or the racemate.

Chiral Recognition Mechanisms in Biological and Chemical Systems

The specific molecular interactions by which biological systems (such as enzymes or receptors) or chemical systems (like chiral stationary phases) might differentiate between the enantiomers of this compound have not been investigated. Understanding these chiral recognition mechanisms is crucial for designing stereoselective syntheses and for elucidating the potential stereospecific biological effects of the compound. Without experimental or theoretical data, any discussion on this topic would be purely hypothetical.

Computational Chemistry Approaches to Stereoselectivity and Chirality

Computational chemistry is a powerful tool for predicting the properties and interactions of stereoisomers. However, a review of the literature indicates that no molecular modeling, quantum chemical calculations, or other computational studies have been published that specifically focus on the stereoselectivity and chirality of this compound. Such studies could provide valuable insights into the conformational preferences of the enantiomers and their potential interactions with chiral environments.

Biological and Biochemical Research on 2 Ethyl 4 Methylpentanoic Acid

Metabolic Pathways and Biotransformation of 2-Ethyl-4-methylpentanoic Acid

Detailed metabolic pathways for this compound are not extensively documented in scientific literature. However, insights can be drawn from the metabolism of structurally similar compounds, such as other branched-chain fatty acids and the parent compound, Valproic acid.

As a branched-chain fatty acid, this compound is presumed to enter the general pathways of fatty acid and lipid metabolism. The catabolism of branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine involves a series of enzymatic steps to process branched-chain structures, ultimately feeding into the citric acid cycle. nih.govnih.govfrontiersin.org These pathways, which handle the breakdown of non-linear carbon chains, may also be involved in the metabolism of exogenous branched-chain fatty acids. However, the specific route and efficiency of this compound's entry into these pathways remain to be fully characterized. A related compound, the ester Ethyl 4-methylpentanoate, is noted in the Human Metabolome Database as being associated with fatty acid and lipid metabolism pathways. hmdb.cahmdb.ca

The biotransformation of xenobiotic compounds like this compound is often carried out by the cytochrome P450 (CYP450) family of enzymes. researchgate.net In the case of its structural analog, Valproic acid, cytochrome P450 enzymes are known to participate in its degradation pathway. researchgate.net While direct studies identifying the specific CYP isozymes that metabolize this compound are limited, its processing by the hepatic enzyme system is implied in toxicological studies. For instance, it was predicted to have a low hepatotoxic potency in zebrafish embryos, suggesting it undergoes some degree of metabolic processing and clearance. nih.gov

Current research does not identify this compound as a naturally occurring metabolic intermediate in any known endogenous biochemical pathway. It is primarily regarded as an exogenous substance and a synthetic analog of Valproic acid, used in experimental settings to probe biological mechanisms. uu.nloup.comnih.gov

Interactions with Biological Systems and Molecular Targets

The most well-documented aspect of this compound's biological activity is its differential interaction with molecular targets compared to Valproic acid, particularly its lack of interaction with histone deacetylases (HDACs).

A key finding in the study of this compound is its inability to inhibit histone deacetylase (HDAC) enzymes. nih.govmdpi.com Valproic acid is a known HDAC inhibitor, a mechanism that contributes to many of its therapeutic and teratogenic effects. nih.govresearchgate.net In contrast, this compound serves as a crucial negative control in research, allowing scientists to distinguish which of VPA's effects are dependent on HDAC inhibition. researchgate.netresearchgate.net Studies have consistently shown that while VPA exerts significant effects through HDAC inhibition, this compound, which lacks this activity, does not produce the same downstream consequences. nih.govmdpi.com

By not inhibiting HDACs, this compound fails to influence the biochemical and signaling pathways that are modulated by this mechanism. This has been demonstrated in several experimental models:

Angiogenesis: Therapeutic levels of VPA inhibit angiogenesis (the formation of new blood vessels) by decreasing the expression of endothelial nitric oxide synthase (eNOS). In contrast, this compound, which does not inhibit HDACs, had no effect on endothelial cell proliferation, tube formation, or eNOS expression. nih.govmdpi.comresearchgate.net

Gene Expression: Microarray analysis of mouse embryonic stem cells revealed that VPA and other teratogenic analogs regulated a smaller, more specific set of genes compared to the non-teratogenic this compound. This suggests that the teratogenic effects of VPA are linked to its targeted influence on specific gene expression pathways, an influence not shared by its non-HDAC-inhibiting analog. nih.govmdpi.com

Interactive Data Table: Comparative Biological Effects

| Feature | Valproic Acid (VPA) | This compound | Reference(s) |

| HDAC Inhibition | Yes | No | nih.govmdpi.comresearchgate.net |

| Effect on Angiogenesis | Inhibitory | No effect | nih.govmdpi.comresearchgate.net |

| Effect on eNOS Expression | Decreased | No effect | nih.govmdpi.comresearchgate.net |

| Teratogenic Potency | Medium to Weak | Not detectable | oup.com |

Cytotoxicity Studies (e.g., of related compounds like (2RS)-2-Ethyl-2-methylpentanoic acid)

Research into the biological activity of compounds structurally related to this compound provides insight into potential cytotoxic effects. A notable example is (2RS)-2-Ethyl-2-methylpentanoic acid, an organic compound that has demonstrated significant cytotoxicity. cymitquimica.combiosynth.com Studies have shown that it can inhibit the growth of tumor cells. cymitquimica.combiosynth.com The mechanism behind this inhibition involves the induction of necrotic cell death. cymitquimica.combiosynth.com Furthermore, this related compound has been observed to cause hemolysis in erythrocytes, highlighting its potent bioactivity. cymitquimica.combiosynth.com

Occurrence and Biological Significance in Natural Systems

The presence of this compound and its derivatives in the natural world is an area of ongoing scientific interest.

Presence in Insect Venom and Plant Roots

Currently, the presence of this compound in insect venom and plant roots is not extensively documented in publicly available scientific literature.

Natural Formation of Esters (e.g., ethyl 2-hydroxy-4-methylpentanoate (B1259815) in wine)

A significant derivative, ethyl 2-hydroxy-4-methylpentanoate, also known as ethyl leucate, has been identified as a naturally occurring ester in both red and white wines. nih.gov This compound plays a crucial role in the aromatic profile of wine, particularly contributing to "fresh blackberry" notes. nih.gov

Research has revealed differences in the stereoisomeric distribution of this ester in wines. Generally, white wines contain only the (R)-enantiomer, while red wines feature both (R) and (S) enantiomers in varying proportions that can change with aging. acs.orgnih.gov In red wines, the average ratio of R/S enantiomers is approximately 95:5, with the total concentration averaging around 400 μg/L. acs.orgnih.gov The concentration of the (S)-enantiomer tends to be higher in older wine samples. acs.orgnih.gov

The two enantiomers have different olfactory thresholds and contribute synergistically to the wine's aroma. acs.orgnih.gov Sensory analysis has demonstrated that ethyl 2-hydroxy-4-methylpentanoate enhances the perception of fruity aromas in wine. acs.orgnih.gov When added to a hydroalcoholic solution, the fruity character was perceived at significantly lower concentrations, indicating a synergistic effect that contributes to "blackberry fruit" and "fresh fruit" descriptors. acs.orgnih.gov

Table 1: Olfactory Thresholds and Concentrations of Ethyl 2-hydroxy-4-methylpentanoate Enantiomers

| Compound/Mixture | Olfactory Threshold (in hydroalcoholic solution) | Average Concentration (in red wine) |

| (R)-ethyl 2-hydroxy-4-methylpentanoate | 126 µg/L acs.orgnih.gov | ~400 µg/L (total) acs.orgnih.gov |

| (S)-ethyl 2-hydroxy-4-methylpentanoate | 55 µg/L acs.orgnih.gov | Not specified individually |

| R/S Mixture (95:5) | 51 µg/L acs.orgnih.gov | ~400 µg/L (total) acs.orgnih.gov |

Advanced Analytical Methodologies for 2 Ethyl 4 Methylpentanoic Acid

Chromatographic Techniques

Chromatography is a fundamental tool for the separation and analysis of 2-ethyl-4-methylpentanoic acid. Both gas and liquid chromatography offer distinct advantages depending on the analytical requirements.

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a high degree of certainty in both the identification and quantification of the analyte.

In a typical GC-MS analysis, the sample is first vaporized and introduced into a capillary column. The separation of components is achieved based on their differential partitioning between a stationary phase coated on the column walls and a mobile gas phase. For acidic compounds like this compound, derivatization is often employed to improve chromatographic behavior and sensitivity. A study on the determination of various methylpentanoic acids in wine utilized derivatization with 2,3,4,5,6-pentafluorobenzyl bromide. This process enhances the volatility and thermal stability of the analytes, leading to better peak shapes and lower detection limits. nih.gov

Following separation in the GC column, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint for identification. The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. smolecule.com

Quantitative analysis is typically performed by creating a calibration curve using standards of known concentrations. The area of the chromatographic peak corresponding to this compound is proportional to its concentration in the sample. A method developed for analyzing methylpentanoic acids in wine reported detection limits between 0.4 and 2.4 ng/L, demonstrating the high sensitivity of GC-MS. nih.gov

Table 1: GC-MS Parameters for the Analysis of Methylpentanoic Acids

| Parameter | Condition | Reference |

| Derivatizing Agent | 2,3,4,5,6-Pentafluorobenzyl bromide | nih.gov |

| Ionization Mode | Negative Chemical Ionization (NCI) | nih.gov |

| Detection Limits | 0.4 - 2.4 ng/L | nih.gov |

This compound possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images called enantiomers. Chiral gas chromatography is a specialized technique used to separate these enantiomers. This separation is achieved by using a chiral stationary phase, often based on derivatized cyclodextrins, which interacts differently with each enantiomer. gcms.cz

The ability to separate and quantify individual enantiomers is crucial as they can exhibit different biological activities and sensory properties. For instance, in a study on ethyl 2-hydroxy-4-methylpentanoate (B1259815), a related compound, the two enantiomers were found to have different olfactory thresholds and aromatic nuances. nih.gov Chiral GC analysis of this compound in wine revealed varying enantiomeric distributions depending on the type of wine and its age. nih.gov

The separation of enantiomers of this compound would involve the use of a capillary column coated with a chiral stationary phase. The differential interaction between the enantiomers and the stationary phase leads to different retention times, allowing for their separation and individual quantification. The resulting chromatogram would show two distinct peaks, one for each enantiomer, enabling the determination of their relative proportions (enantiomeric ratio).

High-performance liquid chromatography (HPLC) provides an alternative to GC for the analysis of this compound, particularly for non-volatile derivatives or when analyzing complex matrices that may not be suitable for GC. In HPLC, the separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For the analysis of a related compound, pentanoic acid, 4-methyl-, ethyl ester, a reverse-phase (RP) HPLC method has been described. sielc.com This method utilizes a nonpolar stationary phase and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com For acidic compounds like this compound, the addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group and achieve good peak shape. sielc.com

Similar to GC, HPLC can also be adapted for chiral separations. Chiral HPLC utilizes a chiral stationary phase that can differentiate between the enantiomers of this compound. This allows for the determination of the enantiomeric composition of a sample.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.

The ¹H NMR spectrum of this compound would show distinct signals for each type of proton in the molecule. The chemical shift of each signal provides information about the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons. The integration of the signals corresponds to the relative number of protons of each type. nih.gov

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the spectrum. The chemical shift of these signals is indicative of the type of carbon atom (e.g., carbonyl, alkyl) and its local environment. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | ~10-12 | ~180 |

| CH (alpha to COOH) | ~2.3 | ~45 |

| CH₂ (ethyl group) | ~1.6 | ~25 |

| CH₃ (ethyl group) | ~0.9 | ~11 |

| CH₂ (isobutyl group) | ~1.4 | ~46 |

| CH (isobutyl group) | ~1.8 | ~25 |

| CH₃ (isobutyl group) | ~0.9 | ~22 |

Note: These are approximate predicted values and may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight of a compound and for elucidating its structure by analyzing fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at an m/z value corresponding to its molecular weight (144.21 g/mol ). smolecule.com The fragmentation of the molecular ion provides valuable structural information. For carboxylic acids, characteristic fragmentation patterns include the loss of a hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45). libretexts.org Other significant fragments would arise from the cleavage of the carbon-carbon bonds in the alkyl chain. The analysis of these fragments helps to confirm the structure of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides definitive evidence for its carboxylic acid structure. The key characteristic absorption bands are dictated by the vibrations of its constituent bonds, primarily within the carboxyl group and the aliphatic hydrocarbon skeleton.

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group. This band typically appears in the region of 3300-2500 cm⁻¹, and its significant broadening is a result of intermolecular hydrogen bonding, which forms stable dimers in the liquid or solid state.

Another key diagnostic peak is the intense and sharp absorption due to the carbonyl (C=O) group's stretching vibration, which is typically observed around 1710-1700 cm⁻¹ for a saturated aliphatic carboxylic acid dimer. The exact position can be influenced by the physical state of the sample.

The aliphatic nature of the compound is confirmed by the presence of C-H stretching vibrations from the ethyl and isobutyl groups, which appear just below 3000 cm⁻¹ (typically in the 2960-2870 cm⁻¹ range). Additionally, the spectrum will contain signals for the C-O stretching vibration (around 1300-1200 cm⁻¹) and the in-plane O-H bending vibration (near 1400 cm⁻¹), which are also characteristic of the carboxylic acid functional group.

A summary of the principal infrared absorption bands for this compound is provided in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |

|---|---|---|---|---|

| O-H Stretch | Carboxylic Acid (-OH) | 3300 - 2500 | Strong | Very Broad |

| C-H Stretch | Alkyl (-CH₃, -CH₂, -CH) | 2960 - 2870 | Medium to Strong | Sharp |

| C=O Stretch | Carboxylic Acid (C=O) | 1710 - 1700 | Very Strong | Sharp |

| O-H Bend | Carboxylic Acid (-OH) | ~1400 | Medium | Broad |

| C-O Stretch | Carboxylic Acid (C-O) | 1300 - 1200 | Medium | Sharp |

Computational Analytical Chemistry for Structural Elucidation and Property Prediction

Computational analytical chemistry offers powerful in silico methods to complement experimental data, providing deep insights into molecular structure, stability, and properties. For this compound, techniques such as Density Functional Theory (DFT) are routinely used for structural elucidation and property prediction. biointerfaceresearch.com

The process typically begins with a geometry optimization, where the molecule's three-dimensional structure is computationally determined by finding the lowest energy arrangement of its atoms. This provides a precise model of bond lengths, bond angles, and dihedral angles. Following optimization, a frequency calculation is performed. This not only confirms that the optimized structure is a true energy minimum but also predicts the molecule's vibrational frequencies. biointerfaceresearch.com These calculated frequencies can be directly compared with experimental IR spectra to aid in the assignment of absorption bands and validate the accuracy of the computational model. niscpr.res.in Studies on similar carboxylic acids have demonstrated good agreement between experimental and DFT-calculated spectra. biointerfaceresearch.comniscpr.res.in

Beyond structural and spectroscopic analysis, computational methods can predict a wide array of molecular properties. These include electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference between which (the HOMO-LUMO gap) is an indicator of chemical reactivity and stability. Other predictable properties include the molecular dipole moment, electrostatic potential maps, and various thermodynamic parameters. These theoretical calculations provide a comprehensive understanding of the molecule's behavior at a quantum-mechanical level.

The table below lists key molecular parameters for this compound that can be accurately predicted using computational chemistry.

| Predicted Parameter | Significance | Typical Computational Method |

|---|---|---|

| Optimized Geometry (Bond Lengths/Angles) | Provides the most stable 3D structure of the molecule. | DFT (e.g., B3LYP/6-31G(d,p)) |

| Vibrational Frequencies | Predicts the IR spectrum for comparison with experimental data. acs.org | DFT (Frequency Calculation) |

| HOMO/LUMO Energies | Indicates electron-donating/accepting abilities and chemical reactivity. | DFT |

| Dipole Moment | Quantifies the overall polarity of the molecule. | DFT |

| Thermodynamic Properties (Enthalpy, Gibbs Free Energy) | Provides information on the stability and spontaneity of reactions. | DFT (Frequency Calculation) |

Applications and Emerging Research Areas of 2 Ethyl 4 Methylpentanoic Acid

Role in Organic Synthesis as a Building Block and Intermediate

2-Ethyl-4-methylpentanoic acid, with its characteristic branched alkyl structure and carboxylic acid functional group, serves as a versatile building block in organic synthesis. Its structure allows for a variety of chemical transformations, making it a valuable intermediate in the creation of more complex molecules. The carboxylic acid moiety can undergo reactions such as esterification, amidation, and reduction, while the alkyl backbone can influence the physical and chemical properties of the resulting compounds.

Synthesis of Pharmaceuticals and Agrochemicals

While direct examples of commercially available pharmaceuticals or agrochemicals synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The isobutyl group and the chiral center at the second carbon position are features found in several pharmaceutical compounds. For instance, the anticonvulsant drug Pregabalin, ((S)-3-(aminomethyl)-5-methylhexanoic acid), shares a similar isobutyl moiety. Although not a direct precursor, the synthesis of Pregabalin often involves intermediates that are structurally related to derivatives of 4-methylpentanoic acid. biosynth.comchemicalbook.comamadacycline.comnih.govsigmaaldrich.com The synthesis pathways of such drugs highlight the importance of branched-chain carboxylic acids and their derivatives in constructing the carbon skeleton of complex active pharmaceutical ingredients.

Precursor for Bioactive Compounds

The structural framework of this compound makes it a potential precursor for a range of bioactive compounds. Research into the synthesis of novel molecules with potential therapeutic applications often utilizes simple, readily available building blocks that can be chemically modified. A study on the synthesis of novel antibacterial agents, for example, utilized L-leucine, an amino acid with a similar isobutyl group, to create a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenyl furan-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids. nih.gov These compounds demonstrated significant activity against several Gram-positive bacteria, including multidrug-resistant strains. nih.gov This highlights the potential of the 4-methylpentanoic acid backbone as a scaffold for the development of new antibacterial agents.

Research in Medicinal Chemistry

In the field of medicinal chemistry, the structural features of this compound and its isomers are of interest for designing and synthesizing new therapeutic agents. The branched alkyl chain can enhance lipid solubility, which may improve a drug's ability to cross biological membranes, while the carboxylic acid group provides a handle for forming various derivatives such as esters and amides.

Development of Enzyme or Receptor Targeting Agents

The design of molecules that can specifically interact with biological targets like enzymes and receptors is a cornerstone of drug discovery. While specific studies detailing the use of this compound for this purpose are limited, the principles of rational drug design suggest its potential. For example, the development of inhibitors for enzymes such as dihydroorotate (B8406146) dehydrogenase (DHODH), a target for autoimmune diseases, involves the synthesis of a range of small molecules designed to fit into the enzyme's active site. One study synthesized a variety of inhibitors with different "head" and "tail" groups to probe the binding affinity. amadacycline.com Although this compound was not used in this particular study, its structure represents the kind of lipophilic fragment that medicinal chemists might incorporate into inhibitor designs to optimize binding to a hydrophobic pocket within an enzyme.

Furthermore, as a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), derivatives of branched-chain fatty acids are of interest in the development of agents that target GABA receptors. wikipedia.org Research in this area focuses on synthesizing novel GABA analogs to modulate receptor activity for the treatment of neurological disorders. researchgate.netnih.gov

Role in Drug Development as a Precursor

The utility of this compound and its related structures as precursors in drug development is evident in the synthesis of GABA analogs. wikipedia.org The GABAergic system is a major target for drugs treating epilepsy, anxiety, and other neurological conditions. nih.gov The synthesis of Pregabalin, a potent anticonvulsant, often starts from precursors that share the core structure of a substituted pentanoic or hexanoic acid. biosynth.comchemicalbook.comamadacycline.comnih.govsigmaaldrich.com These synthetic routes demonstrate how a simple branched-chain carboxylic acid scaffold can be elaborated through a series of chemical reactions to produce a complex and highly specific therapeutic agent.

Studies on Related Compounds as Drug Candidates (e.g., 2-ethyl-2-methylpentanoic acid derivatives)

Research into the biological activity of structurally related compounds provides further insight into the potential of this chemical class. For instance, 2-ethyl-2-methylpentanoic acid has been used in biological studies to assess the estrogenicity of environmental chemicals. chemicalbook.com

More directly relevant to drug development is the investigation of amides derived from branched-chain carboxylic acids. Valnoctamide, the amide of 2-ethyl-3-methylpentanoic acid, is an anticonvulsant drug. wikipedia.org This demonstrates that simple derivatization of the carboxylic acid group can lead to potent therapeutic agents. (2RS)-2-Ethyl-2-methylpentanoic acid has also been shown to inhibit the growth of tumor cells by inducing necrotic cell death and has been investigated for its cytotoxic properties. biosynth.com

The following table provides a summary of some of the related compounds and their areas of research:

| Compound Name | CAS Number | Area of Research/Application |

| This compound | 108-81-6 | Building block in organic synthesis |

| Pregabalin | 148553-50-8 | Anticonvulsant, analgesic, anxiolytic |

| Valnoctamide | 2022-85-7 | Anticonvulsant |

| 2-Ethyl-2-methylpentanoic acid | 5343-52-2 | Biological studies (estrogenicity), potential cytotoxic agent |

Research in Flavor and Fragrance Chemistry

The unique structural characteristics of this compound and its derivatives make them intriguing subjects in the study of flavors and fragrances. Research in this area is uncovering their contributions to the complex aroma profiles of various foods and beverages, as well as the sensory properties of their ester forms.

Contribution to Aroma Profiles in Food and Beverages

While direct research on this compound's presence in food is limited, studies on structurally similar compounds provide insights into its potential role. For instance, in Japanese raw soy sauce, a related compound, ethyl 4-methylpentanoate, has been identified as a key contributor to its characteristic fruity aroma. This suggests that esters of branched-chain fatty acids, including potentially those of this compound, play a significant role in the flavor profiles of fermented products.

In the context of wine, the focus has been on derivatives such as ethyl 2-hydroxy-4-methylpentanoate (B1259815). This compound, an ester of a hydroxylated version of a related acid, has been identified as a contributor to the blackberry and fresh fruit notes in red wines. acs.orgresearchgate.net Although not a direct ester of this compound, its sensory impact highlights the importance of the underlying branched carbon skeleton in creating desirable fruity aromas. The presence and sensory contribution of this compound itself or its direct esters in wine and soy sauce remain an area for further investigation.

Sensory Evaluation and Perceptual Interactions of Esters

The sensory properties of esters derived from this compound are of considerable interest to the flavor and fragrance industry. While specific data on its esters is not widely available, research on analogous compounds offers valuable parallels. For example, the sensory evaluation of the enantiomers of ethyl 2-hydroxy-4-methylpentanoate in wine has revealed interesting perceptual interactions. acs.org

Studies have shown that this related ester can act as an aroma enhancer, exhibiting a synergistic effect on the perception of fruity aromas in wine. acs.orgresearchgate.net Sensory analysis demonstrated that in the presence of this compound, the perception of fruity character was enhanced, highlighting its contribution to blackberry and fresh fruit descriptors. acs.org This suggests that esters of this compound could also possess complex sensory properties and the potential to modulate the perception of other aroma compounds. Further sensory panel evaluations are needed to characterize the specific odor profiles and potential synergistic or antagonistic effects of the esters of this compound.

Advanced Materials Science Applications

In the realm of materials science, branched-chain carboxylic acids are gaining attention for their potential to impart unique properties to polymers. The incorporation of branched structures, such as that found in this compound, into polymer chains can influence their physical and chemical characteristics.

Research has shown that branched polymers exhibit more compact and symmetrical molecular conformations compared to their linear counterparts. wikipedia.org This can lead to altered properties such as lower melting points and tensile strengths, as the branched chains can disrupt close packing and reduce intermolecular forces. wikipedia.org The synthesis of polymers with branched carboxylic acid functional groups is an active area of research. For example, α-diimine palladium catalysts have been used for the direct synthesis of branched carboxylic acid functionalized poly(1-octene). nih.gov

Furthermore, hyperbranched aromatic polyesters with carboxylic acid terminal groups have been synthesized, demonstrating the versatility of incorporating such structures into complex polymer architectures. acs.org While specific applications of this compound in advanced materials are not yet widely documented, the principles established from studies on other branched carboxylic acids suggest its potential use in creating polymers with tailored properties for a variety of applications, from specialty plastics to advanced coatings.

Theoretical and Computational Chemistry Studies

Theoretical and computational methods provide powerful tools for understanding the molecular properties and interactions of chemical compounds like this compound at an atomic level.

Density Functional Theory (DFT) Calculations

For example, DFT has been employed to study the synthesis and properties of new butanoic acid derivatives, with good agreement between theoretical and experimental data. biointerfaceresearch.com These studies demonstrate the utility of DFT in predicting the behavior of organic molecules and guiding experimental work. Future DFT studies on this compound could elucidate its electronic properties, reactivity, and potential interactions with other molecules, which would be valuable for its application in various fields.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions over time. While specific MD simulations focusing on this compound are not prominently featured in the literature, the principles of simulating fatty acids and their interactions with proteins are well-established.

MD simulations have been used to investigate the binding of fatty acids to proteins, revealing details about the binding pockets and the nature of the interactions. These simulations are crucial in fields like drug discovery and understanding biological processes. Given its structure as a branched-chain fatty acid, MD simulations could be used to explore the interactions of this compound with biological targets, such as enzymes or receptors. This could provide valuable information on its potential biological activity and guide the design of new molecules with specific functions.

Future Research Directions and Unexplored Avenues

The exploration of this compound is still in its early stages, with many potential avenues for research yet to be fully investigated. Future studies could significantly enhance the understanding and application of this compound.

A primary area for future investigation is the comprehensive characterization of its metabolic and toxicological profile. Understanding how this compound interacts with biological systems is crucial for assessing its safety and potential use in consumer products or pharmaceuticals.

Further research into its synthetic pathways could lead to more efficient and sustainable production methods. lookchem.com Investigating its utility in asymmetric synthesis, where its chiral center could be exploited to produce enantiomerically pure compounds, represents another promising direction.

Moreover, a systematic evaluation of its physical and chemical properties could uncover novel applications. For instance, detailed studies on its surfactant properties or its ability to form coordination complexes with metals could open up new uses in materials science and catalysis. The exploration of its derivatives, such as esters and amides, could also lead to the discovery of new compounds with unique and valuable properties.

Conclusion

Summary of Key Research Findings and Contributions

Research into 2-Ethyl-4-methylpentanoic acid has primarily centered on its synthesis and potential applications as a functional fluid and chemical intermediate. The compound is a branched-chain carboxylic acid, a structural feature that imparts specific physicochemical properties, making it a subject of interest in materials science.

Key findings from various research endeavors include its potential utility as a biodegradable lubricant. Its branched structure is thought to contribute to favorable lubricity and biodegradability compared to some conventional lubricants. Furthermore, esters derived from structurally similar branched acids, such as 2-ethyl-1-hexanol, have demonstrated excellent low-temperature properties and high viscosity indices, suggesting that this compound and its derivatives could be valuable as base oils or additives in lubricant formulations. ukm.my

In the realm of organic synthesis, this compound serves as a versatile building block. The carboxylic acid group allows for a variety of chemical transformations, making it a useful intermediate in the synthesis of more complex organic molecules. smolecule.com Synthetic routes to this compound itself have been explored, with methods including the alkylation of 4-methylvaleric acid and multi-step processes involving the hydrolysis and decarboxylation of ethyl-isobutyl-malonic acid diethyl ester. lookchem.com

Additionally, research has pointed towards its potential application as a corrosion inhibitor. Patents related to corrosion inhibiting heat transfer materials have included similar branched aliphatic acids, such as 2-ethylhexanoic acid, as key components in their formulations, suggesting a similar potential for this compound. google.com

Below is a table summarizing the key physicochemical properties of this compound gathered from scientific databases.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H16O2 | nih.govguidechem.com |

| Molar Mass | 144.21 g/mol | nih.gov |

| Density | 0.924±0.06 g/cm³ (Predicted) | |

| Boiling Point | 213-216 °C | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| Appearance | Oil | smolecule.com |

| pKa | 4.82±0.21 (Predicted) | guidechem.com |

Challenges and Limitations in Current Research on this compound

Despite its potential, research on this compound faces several challenges and limitations. A primary obstacle is the limited volume of research dedicated specifically to this compound. Much of the current understanding is extrapolated from studies on similar branched-chain carboxylic acids, which may not accurately reflect its unique properties and behaviors.

From a synthesis perspective, while routes have been identified, challenges related to yield, scalability, and the use of hazardous reagents may exist. The synthesis of structurally complex branched acids can be more intricate than that of their linear counterparts, potentially impacting their cost-effectiveness and commercial viability.

Another significant challenge lies in understanding the environmental fate of this compound. While it is explored as a biodegradable lubricant, the persistence of xenobiotic branched carboxylic acids in the environment is a concern. The degree of branching can interfere with degradation mechanisms like beta-oxidation, potentially leading to accumulation in sediments and affecting aquatic ecosystems. This necessitates thorough biodegradation studies to ensure its environmental compatibility.

Furthermore, there is a lack of comprehensive performance data for this compound in its potential applications. For instance, while it is suggested as a lubricant, detailed studies on its tribological properties, oxidative stability, and performance under various conditions are not widely available in public literature. Similarly, its efficacy as a corrosion inhibitor requires more targeted investigation to quantify its performance and understand its mechanism of action on different metal surfaces.

Future Outlook and Potential for Interdisciplinary Research

The future outlook for this compound is promising, particularly in the context of a growing demand for sustainable and high-performance industrial chemicals. The trend towards bio-based and biodegradable lubricants presents a significant opportunity for further research and development of this compound and its derivatives.

Future research should focus on addressing the current limitations. This includes optimizing synthetic pathways to improve efficiency and reduce environmental impact. Comprehensive studies on its biodegradability and ecotoxicity are crucial for its potential use in environmentally sensitive applications. Detailed performance evaluations in lubricants and as a corrosion inhibitor will be essential to validate its practical utility.

The potential for interdisciplinary research is substantial. In the field of materials science, its unique structure could be exploited in the development of novel polymers and plasticizers. smolecule.com Collaboration between organic chemists and engineers will be key to designing and testing high-performance lubricant formulations.

Moreover, the broader class of branched-chain fatty acids is gaining attention in the biomedical and nutritional sciences. These molecules are known to play roles in various metabolic reactions and gut health. nih.govmetwarebio.commetabolon.comyoutube.com Interdisciplinary research involving chemists, biologists, and medical researchers could explore potential biomedical applications of this compound, for example, in modulating gut microbiota or as a precursor for biologically active molecules. This could open up entirely new avenues of research beyond its industrial applications. The study of short-chain fatty acids and their impact on human health is a rapidly developing field, and understanding the role of branched structures like this compound could provide valuable insights. nih.govmetwarebio.commetabolon.comyoutube.com

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-ethyl-4-methylpentanoic acid, and how can reaction conditions be optimized for laboratory-scale synthesis?

- Methodology :

-

Alkylation Method : React 4-methylpentanoic acid with ethyl bromide in the presence of a strong base (e.g., NaH) under reflux conditions. Monitor completion via thin-layer chromatography (TLC) or GC-MS .

-

Catalytic Hydrogenation : Use palladium catalysts under high pressure (5–10 atm) and elevated temperatures (120–150°C) to hydrogenate 2-ethyl-4-methylpentenoic acid. Optimize yield by adjusting catalyst loading and reaction time .

-

Analytical Validation : Confirm purity via neutralization equivalents (theoretical: 144.2) and gas-liquid chromatography (glc) (>99% area) .

Table 1: Comparison of Synthetic Methods

Method Reagents/Conditions Yield (%) Purity Validation Alkylation Ethyl bromide, NaH, reflux ~75–85 GC-MS, TLC Catalytic Hydrogenation Pd catalyst, H₂ (5–10 atm), 150°C ~90–95 Neutralization equivalent

Q. What physicochemical properties of this compound are critical for experimental handling and storage?

- Key Properties :

- Molecular weight: 144.21 g/mol; Density: 0.9 g/cm³; Boiling point: 230.6°C .

- Stability: Store at –20°C for long-term use; avoid exposure to moisture and strong oxidizers .

- Safety: Use PPE (gloves, goggles) due to skin/eye irritation risks .

Advanced Research Questions

Q. How does this compound differ mechanistically from valproic acid (VPA) in modulating cellular pathways?

- Experimental Evidence :

- Unlike VPA, this compound does not inhibit histone deacetylases (HDACs) , as shown in endothelial cell proliferation assays. This absence of HDAC inhibition correlates with no teratogenic effects .

- Methodology : Compare HDAC activity using fluorometric assays or Western blotting for acetylated histones in VPA-treated vs. This compound-treated cells .

Q. How can gene expression profiling resolve contradictions in reported teratogenic effects of branched-chain fatty acids?

- Approach :

- Use embryonic stem cell (ESC) models treated with this compound and VPA. Perform RNA-seq or microarrays to profile genes like Hoxa1 and Cyp26a1, which are linked to developmental toxicity in VPA .

- Key Finding : this compound does not dysregulate neural tube closure genes (e.g., Pax3), confirming non-teratogenicity .

Q. What dosage-dependent effects are observed in animal models, and how can toxicity thresholds be determined?

- Data from Rodent Studies :

- Low Dose (50 mg/kg) : Effective HDAC inhibition without hepatotoxicity.

- High Dose (200 mg/kg) : Induces liver enzyme elevation (ALT/AST) and histopathological changes .

- Methodology : Conduct dose-ranging studies with serum metabolomics and histopathology to identify NOAEL (No Observed Adverse Effect Level).

Q. Which enzymatic interactions drive the metabolic fate of this compound in hepatic systems?

- Pathways :

- Phase I Metabolism : Oxidation via CYP450 enzymes (e.g., CYP4A) to carboxylic acid derivatives.

- Phase II Conjugation : Glucuronidation by UGT1A3/1A9, detected via LC-MS/MS .

- Experimental Design : Use liver microsomes or hepatocyte cultures with enzyme-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic flux .

Q. How do temporal factors influence the compound’s stability and bioactivity in cell culture models?

- In Vitro Findings :

- Short-term (24–48 hr) : Stable inhibition of endothelial nitric oxide synthase (eNOS), reducing NO production by 40–60% .

- Long-term (>72 hr) : Compound degradation observed via HPLC, requiring media replenishment for sustained activity .

- Recommendation : Use fresh stock solutions and monitor degradation kinetics under varying pH/temperature conditions.

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported effects on endothelial cell migration across studies?

- Factors to Consider :

- Cell Line Variability : Primary HUVECs vs. immortalized lines (e.g., EA.hy926) may show differential sensitivity due to eNOS expression levels .

- Assay Conditions : Serum concentration (e.g., 2% vs. 10% FBS) impacts baseline migration rates. Standardize scratch assay protocols .

- Resolution : Perform meta-analysis with standardized positive controls (e.g., VEGF for pro-migration) and report inter-lab variability.

Methodological Best Practices

- Synthesis Optimization : Prioritize catalytic hydrogenation for scalability and purity.

- Toxicity Screening : Combine in vitro (ESC differentiation) and in vivo (rodent) models for teratogenicity assessment .

- Metabolic Studies : Use stable isotope tracers (e.g., ¹³C-labeled compound) to track metabolite distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。